2-Hydrazinobenzoic acid

Description

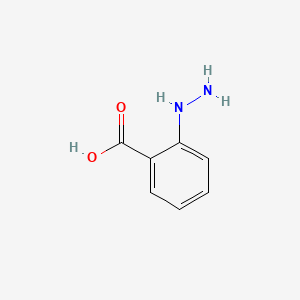

Structure

3D Structure

Properties

IUPAC Name |

2-hydrazinylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-9-6-4-2-1-3-5(6)7(10)11/h1-4,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGVDCBVGNMCJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201377 | |

| Record name | 2-Hydrazinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-27-2 | |

| Record name | 2-Hydrazinobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Hydrazinobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydrazinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDRAZINOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDR9R94GA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Hydrazinobenzoic Acid and Its Derivatives

Classical Synthetic Routes to 2-Hydrazinobenzoic Acid

The primary and most traditional methods for preparing this compound are centered around the transformation of readily available precursors.

The most common and industrially scalable method for synthesizing this compound involves a two-step process starting from 2-aminobenzoic acid (anthranilic acid). google.com The process begins with the diazotization of the primary amine, followed by the reduction of the resulting diazonium salt.

Diazotization : 2-aminobenzoic acid is treated with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid (HCl). google.com This reaction is performed at low temperatures to form the unstable benzene (B151609) diazonium chloride intermediate. google.com

Reduction : The diazonium salt is then reduced to the corresponding hydrazine (B178648) derivative. google.com Various reducing agents can be employed for this step.

Hydrolysis : The reduction product undergoes hydrolysis, typically with hydrochloric acid, to yield this compound, which is often isolated as its more stable hydrochloride salt. google.com

The efficiency and yield of the synthesis are highly dependent on the strict control of reaction parameters. google.com

Temperature : The diazotization step requires low temperatures, typically maintained between 0°C and 5°C. google.com This is critical to prevent the decomposition of the diazonium salt and minimize the formation of unwanted side products. google.com The subsequent reduction step is conducted at a slightly higher temperature, usually between 15°C and 25°C. google.com

pH : While the initial diazotization is carried out in a highly acidic medium (pH < 2), the reduction phase requires a neutral to slightly basic environment. google.com The pH is typically adjusted to a range of 7 to 9 using a base like sodium hydroxide (B78521) before the addition of the diazonium salt solution. google.com

Reducing Agents : Sodium metabisulfite (B1197395) (Na₂S₂O₅) is a widely used reducing agent for this transformation. google.com It is favored for its efficiency, lower cost, and relative stability, which contributes to higher yields and shorter production times. google.com Other reducing systems, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, have also been effectively used to reduce the diazonium salt to the desired hydrazine. chemicalbook.com

The optimized conditions for the classical synthesis are detailed in the table below.

| Parameter | Diazotization Step | Reduction Step | Hydrolysis Step |

| Starting Material | 2-Aminobenzoic Acid | Benzene diazonium chloride | Reduction Product |

| Reagents | Sodium Nitrite, Hydrochloric Acid | Sodium Metabisulfite, Sodium Hydroxide | Hydrochloric Acid |

| Temperature | 0–5 °C | 15–25 °C | 95–100 °C |

| pH | < 2 | 7–9 | Acidic |

| Reaction Time | 20–30 minutes | 25–35 minutes | 25–35 minutes |

| Molar Ratio (Reagent:Amine) | HCl: 2.5–3:1, NaNO₂: 1–1.1:1 | Na₂S₂O₅: 0.95–1:1 | HCl: 3–4 eq. |

This table presents optimized conditions based on research findings for the synthesis of this compound hydrochloride. google.com

An alternative, though less commonly documented, route to this compound is through direct nucleophilic substitution. This method involves the reaction of a 2-halobenzoic acid, such as 2-chlorobenzoic acid, with a hydrazine source. The halogen atom on the aromatic ring is displaced by the hydrazine nucleophile, typically under reflux conditions, to form the desired product. This approach avoids the use of unstable diazonium intermediates but may require more forcing conditions and can be limited by the reactivity of the specific aryl halide.

Diazotization and Reduction of 2-Aminobenzoic Acid

Synthesis of Protected this compound Derivatives

The high reactivity of the hydrazine group often necessitates the use of protecting groups in multi-step syntheses to prevent unwanted side reactions.

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines and hydrazines. The synthesis of 2-(2'-N-Boc-hydrazino)benzoic acid is a key step for incorporating the this compound scaffold into more complex molecules, particularly in pharmaceutical development. chemimpex.com

The preparation generally involves the reaction of this compound with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). organic-chemistry.org The reaction is typically carried out in the presence of a base in an appropriate solvent. The Boc group selectively attaches to one of the nitrogen atoms of the hydrazine moiety, effectively moderating its nucleophilicity.

The use of the Boc protecting group serves several critical functions in synthetic chemistry:

Enhanced Stability : The Boc group increases the stability of the hydrazine compound, making it easier to handle and purify. chemimpex.comchemimpex.com

Controlled Reactivity : The hydrazine group contains two nitrogen atoms and is highly nucleophilic, which can lead to multiple side reactions (e.g., multiple acylations, uncontrolled condensations). The Boc group "masks" one of the nitrogen atoms, preventing it from reacting and allowing for selective functionalization at other sites on the molecule. chemimpex.comchemimpex.com

Orthogonal Protection Strategy : The Boc group is stable under a wide range of basic and nucleophilic conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl). organic-chemistry.org This allows for selective deprotection without affecting other acid-labile or base-labile protecting groups that may be present in the molecule, a cornerstone of modern organic synthesis. organic-chemistry.org This controlled reactivity makes Boc-protected hydrazino compounds invaluable intermediates for the synthesis of complex bioactive molecules and peptide-based drugs. chemimpex.comchemimpex.com

Synthesis of 2-(2'-N-Boc-hydrazino)benzoic acid

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including derivatives of this compound. Research has focused on developing methodologies that are more environmentally benign, efficient, and safer than traditional approaches. These advancements often involve the use of multicomponent reactions (MCRs), alternative energy sources like microwave and ultrasound, and eco-friendly solvents and catalysts.

Key green strategies in the synthesis of hydrazinobenzoic acid derivatives, particularly pyranopyrazoles, include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, reducing the number of synthetic steps, minimizing waste, and saving time and energy. For instance, four-component systems involving a hydrazinobenzoic acid, β-keto esters, aromatic aldehydes, and malononitrile (B47326) have been developed. nih.govrsc.org

Alternative Energy Sources: Microwave irradiation and ultrasonic assistance have been shown to significantly accelerate reaction times and improve yields compared to conventional heating. nih.govrsc.org A comparison between conventional heating (1.4 hours, 80% yield) and microwave irradiation for the synthesis of pyrano[2,3-c]pyrazole derivatives showed the potential for process intensification. nih.gov

Eco-friendly Solvents: Water or water-ethanol mixtures are increasingly used as reaction media, replacing hazardous organic solvents. nih.govrsc.org Catalyst-free multicomponent reactions have been successfully carried out in water under ultrasonic irradiation, yielding excellent results. rsc.org

Recyclable Catalysts: The development of heterogeneous and recyclable catalysts, such as various nanoparticles, is a cornerstone of green synthesis. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Examples include yttrium iron garnet (YIG) nanocatalysts used under solvent-free conditions, which can be recycled up to eight times while maintaining activity. nih.govrsc.org

The following table summarizes various green catalytic systems used in the synthesis of pyranopyrazole derivatives, a class of compounds synthesized from hydrazine precursors.

| Catalyst | Reaction Type | Energy Source | Solvent | Key Advantages | Reference |

|---|---|---|---|---|---|

| l-tyrosine | Four-component condensation | Microwave Irradiation | H₂O–ethanol (B145695) | Use of an eco-friendly solvent and catalyst. | nih.gov |

| Ceric Ammonium Nitrate (CAN) | Four-component reaction | Ultrasound | Water | Short reaction times (45–60 min), high yields (70–90%). | rsc.org |

| ZnS Nanoparticles | One-pot three-component synthesis | Ultrasonic Irradiation | Water | Catalyst reusable for up to three cycles. | nih.gov |

| Yttrium Iron Garnet (YIG) | Four-component reaction | Conventional Heating (80 °C) | Solvent-free | Highly efficient, recyclable catalyst (up to 8 runs), short reaction time (20 min). | nih.govrsc.org |

| Fe₃O₄@SiO₂ Core-Shell Nanoparticles | Four-component coupling reaction | Conventional Heating | H₂O/EtOH | Magnetically separable and reusable catalyst, high yields within 40 minutes. | rsc.org |

Scale-Up and Industrial Synthesis Considerations for this compound

The industrial production of this compound, typically as its more stable hydrochloride salt, requires processes that are scalable, cost-effective, and safe. The synthesis generally involves a two-step process starting from 2-aminobenzoic acid: diazotization followed by reduction. google.com

A patented method highlights significant improvements over traditional industrial processes. google.com The traditional synthesis often suffered from long reaction times (3–4 hours), modest yields (63-72%), and higher costs associated with certain reducing agents like sodium dithionite (B78146). google.com Furthermore, older methods could require extensive equipment, including separate reduction kettles, pressure filters, and acid-out stills, increasing capital investment. google.com

An improved, scalable process addresses these limitations. google.com The key steps are:

Diazotization: 2-Aminobenzoic acid is dissolved in hydrochloric acid and cooled to below 0 °C. An aqueous solution of sodium nitrite is added slowly, maintaining the temperature between 0–5 °C to form the diazonium salt. google.com

Reduction: The diazonium salt solution is then subjected to reduction. A significant improvement in this step is the use of sodium metabisulfite as the reducing agent. The reaction is controlled at a temperature of 15–25 °C and a pH of 7–9. google.com This is a critical parameter for optimizing conversion and minimizing by-products.

Hydrolysis and Isolation: Following reduction, hydrochloric acid is added, and the mixture is heated to 95–100 °C for about 30 minutes. The resulting solution is often treated with activated carbon for decolorization before being cooled to 5–10 °C to crystallize the this compound hydrochloride product. google.com

This optimized process is reported to be amenable to industrial production, with a significantly shorter production cycle, a molar yield of 73%, and high purity (98.8%). google.com For large-scale manufacturing, practical considerations also include the choice of reagents; for instance, less corrosive and cheaper mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are preferred over alternatives like trifluoroacetic acid (TFA) that might be used in lab-scale synthesis. ut.ee The successful use of hydrazinobenzoic acid derivatives in the multi-kilogram scale manufacturing of pharmaceuticals further underscores the industrial viability of these processes. acs.org

The following table compares the traditional and improved industrial synthesis parameters for this compound hydrochloride.

| Parameter | Traditional Process | Improved Process | Reference |

|---|---|---|---|

| Starting Material | 2-Aminobenzoic acid (Aniline derivative) | 2-Aminobenzoic acid | google.com |

| Reducing Agent | Sodium dithionite (S-WAT), sodium bisulfite | Sodium metabisulfite | google.com |

| Reaction Time | 3–4 hours | ~30 minutes (hydrolysis step) | google.com |

| Yield | 63–72% | 73% | google.com |

| Purity | Not specified | 98.8% | google.com |

| Key Conditions | Higher cost, more equipment | pH 7–9 and 15–25 °C for reduction | google.com |

Advanced Spectroscopic and Structural Characterization Techniques for 2 Hydrazinobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring environments in a molecule. In a typical ¹H NMR spectrum of a derivative of 2-hydrazinobenzoic acid, distinct signals corresponding to the aromatic protons and the protons of the hydrazine (B178648) and carboxylic acid groups are observed. For instance, in a study of 4-hydrazinobenzoic acid, the aromatic protons appeared as doublets at δ 7.68 ppm and δ 6.75 ppm, with a coupling constant of J = 7.8 Hz. sci-hub.se The amine proton of the hydrazine group was observed as a singlet at δ 7.51 ppm. sci-hub.se Another study involving a pyrene-substituted hydrazinobenzoic acid derivative reported aromatic proton signals in the range of δ 7.26-9.02 ppm, with the N-H proton of the hydrazine linker appearing as a singlet at δ 11.15 ppm. google.com

Interactive Data Table: Representative ¹H NMR Spectral Data for Hydrazinobenzoic Acid Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Aromatic H | 7.68 | d | 7.8 | sci-hub.se |

| Aromatic H | 6.75 | d | 7.8 | sci-hub.se |

| Hydrazine NH | 7.51 | s | - | sci-hub.se |

| Aromatic H | 7.26-9.02 | m | - | google.com |

| Hydrazine NH | 11.15 | s | - | google.com |

| Carboxylic Acid OH | ~12.3 | s | - | alaqsa.edu.ps |

Note: 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet. The exact chemical shifts can vary depending on the solvent and the specific derivative.

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. For 4-hydrazinobenzoic acid, the carbonyl carbon of the carboxylic acid group resonates at δ 168.1 ppm. sci-hub.se The aromatic carbons show signals at δ 156.3, 131.3, 117.8, and 110.3 ppm. sci-hub.se In a different derivative, the carbonyl carbon appeared at δ 167.7 ppm, with aromatic carbons in similar regions. alaqsa.edu.ps These chemical shifts are characteristic of the carbon skeleton of hydrazinobenzoic acid.

Interactive Data Table: Representative ¹³C NMR Spectral Data for Hydrazinobenzoic Acid Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| Carbonyl (COOH) | 168.1 | sci-hub.se |

| Aromatic C-4 | 156.3 | sci-hub.se |

| Aromatic C-2/6 | 131.3 | sci-hub.se |

| Aromatic C-1 | 117.8 | sci-hub.se |

| Aromatic C-3/5 | 110.3 | sci-hub.se |

| Carbonyl (COOH) | 167.7 | alaqsa.edu.ps |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously confirming the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of proton signals to their corresponding carbons. sdsu.eduyoutube.com

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

The FTIR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is typically observed in the region of 2500–3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O stretching of the carboxylic acid appears as a strong band around 1670-1710 cm⁻¹. alaqsa.edu.ps The N-H stretching vibrations of the hydrazine group are usually seen in the region of 3300–3480 cm⁻¹. alaqsa.edu.ps The C=C stretching vibrations of the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Characteristic FTIR Absorption Bands for Hydrazinobenzoic Acid Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid | O-H stretch | 2500–3500 (broad) | |

| Carboxylic Acid | C=O stretch | 1670–1710 | alaqsa.edu.ps |

| Hydrazine | N-H stretch | 3300–3480 | alaqsa.edu.ps |

| Aromatic Ring | C=C stretch | 1400–1600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. sci-hub.se

For 4-hydrazinobenzoic acid, the calculated monoisotopic mass for the molecular formula C₇H₈N₂O₂ is 152.0586 g/mol . sci-hub.se HRMS analysis of a sample found the molecular ion peak at m/z 152.0613, which is consistent with the expected formula. sci-hub.se The fragmentation pattern observed in the mass spectrum can also provide structural information. For example, a common fragment observed in the mass spectrum of derivatives of hydrazinobenzoic acid is the loss of the carboxylic acid group. alaqsa.edu.ps In one study, a fragment with m/z 137, corresponding to [HOOCPhNH₂]⁺, was observed. alaqsa.edu.ps

Interactive Data Table: HRMS Data for 4-Hydrazinobenzoic Acid

| Parameter | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | sci-hub.se |

| Calculated Monoisotopic Mass (M)•+ | 152.0586 | sci-hub.se |

| Found Mass (M)•+ | 152.0613 | sci-hub.se |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of polar molecules like this compound. It facilitates the transfer of ions from a solution into the gas phase for mass analysis with high sensitivity. nih.gov Neutral compounds can be ionized through protonation or cationization, making ESI-MS a versatile tool. nih.gov

In the context of this compound and its derivatives, ESI-MS is instrumental for:

Detecting Transient Species: It can identify short-lived intermediates in reactions, such as hydrazone-metal adducts.

Characterizing Reaction Products: ESI-MS is used to confirm the molecular weight of synthesized derivatives. For instance, in the synthesis of a ligand (L1H) from 4-hydrazinobenzoic acid, ESI-MS confirmed the formation of the product with observed signals for [M+H]⁺, [M+Na]⁺, and other adducts. rsc.org

Analyzing Complex Mixtures: When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of individual components in a mixture. This has been demonstrated in the analysis of HBA-aldehyde derivatives. unesp.br

The technique's ability to provide molecular weight information with high accuracy is fundamental in confirming the identity of newly synthesized compounds derived from this compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) for Adduct Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) is another soft ionization technique particularly useful for analyzing larger molecules and adducts that may be fragile.

A notable application of MALDI-TOF/MS in the study of this compound involves the characterization of DNA adducts. Research has shown that 4-hydrazinobenzoic acid can induce the formation of phenyl radical adducts with nucleosides like adenosine (B11128) and guanosine. nih.gov This was demonstrated by MALDI-TOF/MS analysis, which plays a critical role in understanding the compound's carcinogenic mechanisms. nih.gov

Furthermore, 3-hydrazinobenzoic acid (a positional isomer) has been employed as a labeling reagent in MALDI-MS to enhance the ionization of carbohydrates, such as chondroitin (B13769445) sulfate (B86663) disaccharides. semanticscholar.org This on-target derivatization leads to single, clear ionization peaks, facilitating quantitative analysis and structural elucidation through fragmentation. semanticscholar.org The use of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), is essential for the success of MALDI analysis. semanticscholar.orgresearchgate.net

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography

X-ray diffraction (XRD) techniques are indispensable for the definitive determination of the three-dimensional atomic arrangement in crystalline solids. Both powder XRD (PXRD) and single-crystal X-ray crystallography provide detailed insights into the molecular and supramolecular structure of this compound and its derivatives. PXRD is often used to confirm the phase purity and structural stability of bulk materials, such as metal-organic frameworks (MOFs). rsc.orgrsc.org

Determination of Molecular and Supramolecular Structures

This technique has been extensively used to characterize metal complexes and coordination polymers derived from hydrazinobenzoic acid isomers. For example, the crystal structure of a Ni(II) complex showed an octahedral coordination environment around the metal center. researchgate.net Similarly, the structures of coordination polymers formed from isomeric carboxylate/pyridyl ligands containing a hydrazinyl core have been elucidated, revealing one- and two-dimensional networks. rsc.org The analysis of a zinc-based MOF synthesized with a tribenzoic acid linker also relied on single-crystal XRD to determine its monoclinic P21/n space group and the coordination environment of the zinc atoms. rsc.orgrsc.org

Table 1: Crystallographic Data for 4-Hydrazinobenzoic Acid Hydrochloride

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₉O₂·Cl | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 3.7176 (4) | researchgate.net |

| b (Å) | 5.9133 (4) | researchgate.net |

| c (Å) | 19.3631 (13) | researchgate.net |

| α (°) | 87.841 (6) | researchgate.net |

| β (°) | 88.924 (6) | researchgate.net |

| γ (°) | 80.203 (6) | researchgate.net |

| Volume (ų) | 419.13 (6) | researchgate.net |

| Z | 2 | researchgate.net |

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The crystal packing of this compound and its salts is heavily influenced by hydrogen bonding and other non-covalent interactions. In the hydrochloride salt of 4-hydrazinobenzoic acid, the ions are connected by a complex three-dimensional network of O-H···O, N-H···N, and N-H···Cl hydrogen bonds. researchgate.net This extensive network is crucial for the stability of the crystal lattice. Each cation is linked to two other cations and five different anions, while each chloride anion accepts hydrogen bonds from five different cations. researchgate.net

Conformational Analysis and Torsion Angles

The flexibility of the this compound molecule, particularly the rotation around the C-N bond of the hydrazine group, can lead to different molecular conformations. Single-crystal X-ray diffraction is the definitive method for determining the precise conformation adopted by the molecule in the solid state.

Theoretical calculations, such as Potential Energy Surface (PES) scans, can be used to explore the possible conformations and their relative energies. nih.govfrontiersin.org For a related compound, 4-methylhippuric acid, PES analysis revealed four conformational energy basins, and the conformations found in the crystal structures of its polymorphs corresponded to low-energy basins. researchgate.net The energy barrier between these conformations was calculated to be 27.5 kJ mol⁻¹. researchgate.net Such analyses, which define conformations based on specific torsion angles (e.g., the C—C—N—C torsion angle), are crucial for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. researchgate.net

Reactivity and Reaction Mechanisms of 2 Hydrazinobenzoic Acid

Condensation Reactions with Carbonyl Compounds

The hydrazine (B178648) group in 2-hydrazinobenzoic acid is a potent nucleophile and readily reacts with the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones. This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration, leading to the formation of a stable C=N double bond.

The reaction between this compound and an aldehyde or a ketone results in the formation of a hydrazone, a class of compounds characterized by the R₁R₂C=NNH-R₃ structure. In this case, the product is a (2-(aryl/alkylidene)hydrazinyl)benzoic acid. These reactions are typically carried out in a suitable solvent, often with acid catalysis to facilitate the dehydration step.

Kinetic studies have revealed that the presence of the carboxylic acid group in the ortho position significantly influences the rate of hydrazone formation. Research has shown that 2-carboxyphenylhydrazine (an alternative name for this compound) reacts with a selection of aldehydes and ketones at a notably faster rate compared to phenylhydrazine (B124118) under aqueous buffer conditions at pH 7.4. This rate enhancement is attributed to the neighboring carboxylic acid group, which can act as an intramolecular catalyst.

The formation of a hydrazone is a specific type of Schiff base formation. The mechanism proceeds in two main stages:

Nucleophilic Addition: The terminal nitrogen atom of the hydrazine group of this compound, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. This step is generally fast.

Dehydration: The carbinolamine intermediate is unstable and undergoes acid-catalyzed dehydration. A proton is transferred from the nitrogen to the oxygen atom, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of the stable C=N double bond of the hydrazone. The breakdown of the hemiaminal intermediate is often the rate-limiting step of the reaction.

Hydrazine-containing compounds are widely used as derivatizing agents in analytical chemistry to enhance the detection and quantification of aldehydes and ketones. While specific studies detailing the use of this compound for this purpose are not extensively documented, the principles and applications can be understood from its isomer, 4-hydrazinobenzoic acid (HBA), which has been successfully employed in various analytical methodologies. The presence of the chromophoric benzoic acid group and the reactive hydrazine functionality makes these compounds suitable for such applications. The derivatization converts the often volatile and less detectable carbonyl compounds into stable, non-volatile derivatives with strong ultraviolet (UV) absorbance or that are amenable to mass spectrometry (MS) analysis.

The efficiency of the derivatization reaction is crucial for accurate quantification and is highly dependent on several experimental parameters. Based on studies with the related 4-hydrazinobenzoic acid, the following conditions are typically optimized:

pH: The pH of the reaction medium is a critical factor. As with hydrazone formation in general, a weakly acidic environment is usually optimal. For instance, in some methods using 4-HBA, the derivatization was conducted at pH values ranging from 2.5 to 7.0, with a pH of around 5 often providing a good compromise for the reaction with a range of aldehydes.

Temperature: The reaction temperature can influence the rate of derivatization. In one study, the effect of temperature on the extraction and derivatization of aldehydes with 4-HBA was evaluated in the range of 40°C to 60°C. An optimized temperature of 50°C was chosen to balance reaction speed and the stability of the analytes.

Time: The reaction time needs to be sufficient to ensure complete derivatization. For the derivatization of aldehydes with 4-HBA, reaction times of 20 to 60 minutes have been reported to yield good results.

Below is an interactive table summarizing typical ranges for the optimization of derivatization conditions, based on studies with 4-hydrazinobenzoic acid.

| Parameter | Typical Range | Optimal Value (Example) |

| pH | 2.5 - 7.0 | ~5.1 |

| Temperature (°C) | 40 - 60 | 50 |

| Time (minutes) | 10 - 60 | 20 - 60 |

Note: Optimal values can vary depending on the specific carbonyl compound and analytical method.

The hydrazone derivatives of this compound are well-suited for analysis by modern analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis with Diode Array Detection (CE-DAD).

LC-MS: In LC-MS, the derivatization of carbonyl compounds with a reagent like hydrazinobenzoic acid improves their chromatographic retention on reverse-phase columns and enhances their ionization efficiency for mass spectrometric detection. The resulting hydrazones can be readily identified and quantified based on their specific mass-to-charge ratios and fragmentation patterns. This approach has been successfully applied in metabolomics to analyze short-chain aldehydes and ketones in biological samples.

CE-DAD: In CE-DAD, the charged nature of the carboxylic acid group on the hydrazinobenzoic acid derivatives at appropriate pH values allows for their separation by capillary electrophoresis. The strong UV absorbance of the aromatic ring enables sensitive detection using a diode array detector. This technique has been utilized for the analysis of low-molecular-weight aldehydes in various matrices, including alcoholic beverages.

The use of 4-hydrazinobenzoic acid as a derivatizing agent has demonstrated its advantages, including good stability, high solubility in common solvents, high selectivity, and the ability to produce clean extracts, leading to low limits of detection (often below 0.5 mg L⁻¹). It is expected that this compound would offer similar benefits as a derivatization agent in analytical chemistry.

Derivatization in Analytical Chemistry for Aldehyde and Ketone Detection

Cyclization Reactions

The presence of both a hydrazine and a carboxylic acid group on the same aromatic ring allows the hydrazone derivatives of this compound to undergo intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems. These reactions are of significant interest in synthetic organic chemistry for the construction of biologically active molecules.

Following the initial condensation with a carbonyl compound, the resulting hydrazone can undergo cyclization. For instance, the hydrazone formed from this compound and an appropriate carbonyl precursor can be a key intermediate in the synthesis of fused heterocyclic systems. One such possibility is the formation of 1,2,4-triazino[5,6-b]indoles, which are known for their potential biological activities. The synthesis of such tricyclic systems often involves the cyclization of a hydrazone derivative of an indole. While direct synthesis from this compound hydrazones is not extensively detailed, the general reactivity suggests that under appropriate conditions (e.g., thermal or acid-catalyzed), the hydrazone nitrogen could attack the carboxylic acid group (or an activated form of it), leading to a cyclized product. The specific nature of the resulting heterocyclic system would depend on the structure of the carbonyl compound used in the initial condensation and the reaction conditions employed for the cyclization step.

Formation of Heterocyclic Compounds

This compound is a valuable precursor in the synthesis of various heterocyclic systems due to the presence of two reactive functional groups: the hydrazine moiety and the carboxylic acid group. These groups can participate in a variety of cyclization reactions to form fused ring systems.

A significant application of this compound in synthetic chemistry is its use as a building block for the construction of the nih.govnih.govresearchgate.nettriazolo[1,5-a]quinazoline scaffold. researchgate.netresearchgate.net This tricyclic system is of pharmacological interest, with derivatives exhibiting activities such as adenosine (B11128) antagonism and protein kinase inhibition. nih.gov

The synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)- nih.govnih.govresearchgate.nettriazolo[1,5-a]quinazolines can be achieved starting from substituted 2-hydrazinobenzoic acids and N-cyanoimidocarbonates or N-cyanodithioimidocarbonates. nih.govresearchgate.netnih.gov The reaction proceeds through the formation of intermediate 1,2,4-triazole (B32235) derivatives, which subsequently undergo acid-catalyzed cyclization to yield the target nih.govnih.govresearchgate.nettriazolo[1,5-a]quinazolin-5-ones. researchgate.net

For instance, 2-(methylsulfanyl)- nih.govnih.govresearchgate.nettriazolo[1,5-a]quinazolin-5-one is synthesized from the reaction of this compound with dimethyl N-cyanodithioimidocarbonate in ethanol (B145695) with triethylamine. nih.gov The resulting intermediate is then treated with concentrated hydrochloric acid and heated to facilitate the cyclization, affording the final product. nih.gov This method provides a direct route to functionalized quinazolinones. researchgate.net

The nih.govnih.govresearchgate.nettriazolo[1,5-a]quinazolin-5-one structure contains a lactam functionality (a cyclic amide) within the quinazoline (B50416) ring system, which is a key site for further chemical modifications. nih.govresearchgate.netnih.gov This inherent lactam unit can be subjected to various transformations to create a diverse range of derivatives. nih.govresearchgate.net

One common transformation is chlorination, which converts the lactam carbonyl group into a more reactive chloro group. This has been successfully achieved by treating the quinazolinone with reagents like phosphorus oxychloride or oxalyl chloride. nih.gov The resulting 5-chloro- nih.govnih.govresearchgate.nettriazolo[1,5-a]quinazolines are valuable intermediates that can undergo subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups at the 5-position. nih.govresearchgate.net

The lactam moiety in nih.govnih.govresearchgate.nettriazolo[1,5-a]quinazolin-5-ones can also undergo alkylation and thionation reactions to further diversify the scaffold. nih.govresearchgate.net

Alkylation: Alkylation of the lactam can occur at the nitrogen atom (N-alkylation). nih.gov When nih.govnih.govresearchgate.nettriazolo[1,5-a]quinazolin-5-ones are reacted with alkyl halides in dimethylformamide (DMF) in the presence of potassium carbonate, the corresponding 4-alkyl derivatives are formed in good yields. nih.govresearchgate.net This regioselective N-alkylation is a well-documented transformation for this class of compounds. nih.gov

| Alkylating Agent | Product | Yield (%) |

| Methyl iodide | 4-Methyl nih.govnih.govresearchgate.nettriazolo[1,5-a]quinazolin-5-one | 85 |

| Ethyl iodide | 4-Ethyl nih.govnih.govresearchgate.nettriazolo[1,5-a]quinazolin-5-one | 80 |

| Propyl iodide | 4-Propyl nih.govnih.govresearchgate.nettriazolo[1,5-a]quinazolin-5-one | 72 |

| Benzyl bromide | 4-Benzyl nih.govnih.govresearchgate.nettriazolo[1,5-a]quinazolin-5-one | 62 |

Data sourced from Molecules 2010, 15(10), 7016-7034. nih.gov

Thionation: The carbonyl group of the lactam can be converted to a thiocarbonyl group (C=S) through a thionation reaction. nih.govnih.gov This is typically achieved by reacting the nih.govnih.govresearchgate.nettriazolo[1,5-a]quinazolin-5-one with a thionating agent such as phosphorus pentasulfide in refluxing pyridine. nih.govnih.gov The reaction yields the corresponding 4H- nih.govnih.govresearchgate.nettriazolo[1,5-a]quinazolin-5-thiones as yellow solids in excellent yields. nih.gov The formation of the thione is confirmed by the disappearance of the C=O absorption band in the IR spectrum and the appearance of a characteristic C=S resonance in the 13C-NMR spectrum. nih.gov

| Starting Material (Substituent at position 2) | Product | Yield (%) |

| OCH3 | 2-Methoxy-4H- nih.govnih.govresearchgate.nettriazolo[1,5-a]quinazoline-5-thione | 92 |

| OC2H5 | 2-Ethoxy-4H- nih.govnih.govresearchgate.nettriazolo[1,5-a]quinazoline-5-thione | 95 |

| O-n-C3H7 | 2-Propoxy-4H- nih.govnih.govresearchgate.nettriazolo[1,5-a]quinazoline-5-thione | 89 |

| SCH3 | 2-Methylsulfanyl-4H- nih.govnih.govresearchgate.nettriazolo[1,5-a]quinazoline-5-thione | 94 |

Data sourced from Molecules 2010, 15(10), 7016-7034. nih.gov

Synthesis of[2][3][20]Triazolo[1,5-a]quinazolines

Coordination Chemistry and Metal Complexation

The bifunctional nature of this compound, possessing both a carboxylic acid group and a hydrazine moiety, makes it an effective ligand for coordinating with metal ions.

This compound forms stable complexes with several divalent transition metal ions. researchgate.net Potentiometric studies have been conducted to determine the stability constants of complexes formed between this compound and Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). These studies reveal the formation of complexes with metal-to-ligand (M:L) stoichiometries of 1:1 and 1:2. researchgate.net

The thermodynamic parameters (Gibbs free energy change, ΔG°; enthalpy change, ΔH°; and entropy change, ΔS°) for the complexation reactions have been calculated. The negative values of ΔG° indicate that the formation of these complexes is a spontaneous process. The positive values for ΔH° suggest that the complexation is an endothermic process, meaning it absorbs heat from the surroundings. Analysis of the thermodynamic data in terms of electrostatic and non-electrostatic components suggests that the bonding between the metal ions and this compound is primarily ionic in nature. researchgate.net

| Metal Ion | Log K1 (at 298 K) | Log K2 (at 298 K) | -ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Ni(II) | 5.30 | 4.25 | 54.49 | 43.10 | 327.48 |

| Cu(II) | 5.80 | 4.80 | 60.48 | 48.01 | 364.06 |

| Zn(II) | 4.90 | 3.90 | 50.21 | 39.93 | 302.48 |

| Cd(II) | 4.60 | 3.65 | 47.08 | 37.47 | 283.72 |

| Hg(II) | 6.20 | 5.10 | 64.48 | 51.36 | 388.72 |

Determination of Stability Constants through Potentiometric Measurements

The stability constants of metal complexes with this compound have been determined using potentiometric titration. researchgate.net This electroanalytical technique is a common and straightforward method for determining stability constants by monitoring changes in pH. chem-soc.siasianpubs.org The process involves titrating a solution containing the ligand (this compound) and a metal ion with a standard solution of a strong base, such as sodium hydroxide (B78521). hakon-art.com By measuring the pH of the solution after each addition of the titrant, the formation of metal-ligand complexes in solution can be monitored.

The stability constants for the complexes of this compound with several divalent metal ions, including Nickel(II), Copper(II), Zinc(II), Cadmium(II), and Mercury(II), were determined potentiometrically at various temperatures. researchgate.net The data obtained from these titrations allow for the calculation of the stepwise stability constants (K₁, K₂, etc.), which quantify the equilibrium of the complex formation reactions. hakon-art.com

Thermodynamic Parameters of Complexation (ΔG°, ΔH°, ΔS°)

From the stability constants determined at different temperatures, key thermodynamic parameters for the complexation of this compound with metal ions can be calculated. researchgate.net These parameters—Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°)—provide insight into the spontaneity and nature of the complexation process.

Studies have shown that the complexation process between this compound and metal ions like Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) is spontaneous and endothermic. researchgate.net The negative values of ΔG° indicate that the formation of the complexes is a thermodynamically favorable process. The positive values for ΔH° suggest that the reaction absorbs heat from the surroundings, while the positive ΔS° values indicate an increase in disorder during complex formation, which is a driving force for the reaction. researchgate.net

Table 1: Thermodynamic Parameters for Metal Complexes of this compound

| Metal Ion | log K₁ | -ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Ni(II) | 4.95 | 28.25 | 26.21 | 182.68 |

| Cu(II) | 6.50 | 37.10 | 19.86 | 191.07 |

| Zn(II) | 4.54 | 25.91 | 24.33 | 168.56 |

| Cd(II) | 4.10 | 23.40 | 25.12 | 162.77 |

| Hg(II) | 5.50 | 31.39 | 22.36 | 180.33 |

| Note: Data derived from studies on the complexation of this compound. researchgate.net |

Stoichiometry of Metal-Ligand Complexes (M:L, M:2L)

Conductometric titration has been employed to determine the stoichiometry of the complexes formed between this compound and various metal ions. researchgate.net The results of these studies indicate the formation of complexes with two primary stoichiometric ratios: 1:1 (M:L) and 1:2 (M:2L). researchgate.net

In a 1:1 complex, one metal ion (M) binds to one molecule of the this compound ligand (L). In a 1:2 complex, one metal ion is coordinated to two ligand molecules. The formation of these different stoichiometries is a common feature in the coordination chemistry of metal ions with bidentate or polydentate ligands. frontiersin.org

Nature of Bonding (Ionic, Electrostatic, Non-electrostatic Interactions)

Analysis of the thermodynamic functions associated with the complexation of this compound reveals insights into the nature of the chemical bonds formed between the ligand and metal ions. The thermodynamic data has been analyzed in terms of its electrostatic and non-electrostatic (or cratic) components. researchgate.net

The results of such analyses indicate that the bonding between this compound and the studied metal ions is predominantly ionic in nature. researchgate.net This suggests that electrostatic forces are the primary contributors to the stability of the metal-ligand complexes. researchgate.net

Esterification Reactions

This compound, as a carboxylic acid, can undergo esterification reactions. The most common method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.uk

This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com The process involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com The equilibrium can be shifted toward the product (ester) by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Formation of Hydrazides for Bioconjugation

The hydrazine moiety of this compound is particularly useful for bioconjugation reactions, primarily through the formation of stable hydrazone linkages. acs.org Hydrazides can be synthesized from the corresponding carboxylic acid. nih.gov These hydrazide derivatives are key intermediates for linking molecules to biomolecules.

For bioconjugation, the hydrazine group reacts with aldehydes or ketones present on a target molecule (such as a protein, carbohydrate, or a modified oligonucleotide) to form a hydrazone bond. acs.orgnih.gov This reaction is highly efficient and specific, proceeding readily under mild acidic conditions (typically around pH 4.5), which helps to catalyze the dehydration of the intermediate hemiaminal. acs.org For instance, this compound has been used to modify single-walled nanotubes, creating hydrazine-functionalized surfaces capable of conjugating with drugs like doxorubicin (B1662922) through a hydrazone linker. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of this compound and its derivatives. DFT modeling can be used to calculate frontier molecular orbitals (HOMO/LUMO) to assess the molecule's electron-donating capacity, which is crucial for applications like the formation of metal-organic frameworks (MOFs). Studies on related compounds often use the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mdpi.comnih.govresearchgate.net

Before calculating other properties, the geometry of the this compound molecule must be optimized to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The result is a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometry Parameters (Illustrative Example for a Derivative) This table illustrates the type of data obtained from geometry optimization. The values presented are for a derivative and not for this compound.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-N | Value |

| Bond Length | N-N | Value |

| Bond Length | C=O | Value |

| Bond Angle | C-N-N | Value |

| Dihedral Angle | C-C-C-C | Value |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govacs.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. nih.govacs.org In studies of 4-hydrazinobenzoic acid derivatives, the HOMO-LUMO gap was found to be a key parameter in evaluating their antioxidant activity, with smaller gaps correlating to higher reactivity. nih.govacs.org The electron density distribution of the HOMO often localizes on the hydrazine moiety, identifying it as a likely site for electron donation in chemical reactions. nih.gov

Table 2: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap The following data is for a derivative of 4-hydrazinobenzoic acid and serves only to illustrate the concept. Specific values for this compound are not available in the reviewed sources.

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a theoretical basis for understanding its reactivity. mdpi.comacs.org

Ionization Potential (IP): The energy required to remove an electron. It is approximated as IP ≈ -EHOMO. A lower IP indicates a better electron donor. mdpi.com

Electron Affinity (EA): The energy released when an electron is added. It is approximated as EA ≈ -ELUMO. A higher EA suggests a better electron acceptor. mdpi.com

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2. acs.org

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (EHOMO - ELUMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one. mdpi.comacs.org

Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ² / 2η. mdpi.com

Studies on derivatives of hydrazinobenzoic acid utilize these descriptors to compare the reactivity among different compounds in a series. mdpi.comacs.org

Table 3: Global Reactivity Descriptors (Conceptual) This table outlines the typical reactivity descriptors calculated from DFT. No specific values for this compound were found in the searched literature.

| Descriptor | Formula | Significance | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | Electron-donating ability | Value |

| Electron Affinity (A) | -ELUMO | Electron-accepting ability | Value |

| Chemical Potential (μ) | (EHOMO+ELUMO)/2 | Electron escaping tendency | Value |

| Chemical Hardness (η) | (EHOMO-ELUMO)/2 | Resistance to deformation | Value |

| Electrophilicity (ω) | μ²/2η | Electrophilic nature | Value |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species. The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. acs.org

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack. In this compound, these regions are expected around the oxygen atoms of the carboxylic group and the nitrogen atoms of the hydrazine group.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are susceptible to nucleophilic attack. The hydrogen atoms of the carboxylic acid and the amine group are expected to be in these positive regions.

MEP maps for derivatives of hydrazinobenzoic acid have been used to identify the reactive sites and understand intermolecular interactions. mdpi.comacs.org

Theoretical calculations can determine the partial charge on each atom within the molecule. Methods like Mulliken population analysis or Natural Population Analysis (NPA) are used to partition the total electron density among the atoms. mdpi.com The resulting atomic charges help in understanding the electrostatic interactions and reactivity of different parts of the molecule. For instance, in a derivative of this compound, calculations showed that the carbonyl oxygen atom carried the largest negative charge, making it a strong site for interaction with positive centers, while the carbonyl carbon was the most positively charged atom. mdpi.com

Table 4: Atomic Charge Distribution (Conceptual) This table shows a conceptual layout for atomic charge data. Specific calculated charges for this compound are not available in the provided search results.

| Atom | Atomic Charge (e.g., Mulliken) |

| O1 (carbonyl) | Value |

| O2 (hydroxyl) | Value |

| N1 (hydrazine) | Value |

| N2 (hydrazine) | Value |

| C (carbonyl) | Value |

Advanced Computational and Theoretical Studies of 2 Hydrazinobenzoic Acid

Advanced computational chemistry provides powerful tools to investigate the properties and behavior of molecules like 2-hydrazinobenzoic acid at an atomic level. Theoretical studies, including molecular dynamics simulations, QSAR, Hirshfeld surface analysis, and spectroscopic data prediction, offer deep insights into its structural, electronic, and interactive characteristics.

Applications of 2 Hydrazinobenzoic Acid in Materials Science

Development of Functional Materials

The reactivity of 2-hydrazinobenzoic acid makes it an important intermediate in the synthesis of novel functional materials. chemimpex.comchemimpex.com Researchers utilize it to create coordination polymers and metal-organic frameworks (MOFs) by leveraging its ability to form stable complexes with various metal ions. chemimpex.com These materials are investigated for their unique structural and electronic properties.

One area of application is the development of chemosensors. For instance, a hydrazone synthesized from the reaction of this compound and pyrene-1-aldehyde was investigated as a reversible, turn-on luminescent chemosensor for detecting copper ions (Cu²⁺) in aqueous environments. mdpi.com Additionally, the cyclocondensation of this compound hydrochloride with other reagents has been used to synthesize 2-methylthio- chemimpex.comresearchgate.nettriazolo[1,5-a]quinazolin-5-one, an intermediate for creating functional crystalline materials. mdpi.com

| Functional Material Type | Precursors | Application/Feature | Source |

|---|---|---|---|

| Luminescent Chemosensor | This compound, Pyrene-1-aldehyde | Reversible "turn-on" detection of Cu²⁺ ions in aqueous solution. | mdpi.com |

| Triazoloquinazoline Derivatives | This compound hydrochloride, Dimethyl-N-cyanodithiocarbonate | Serve as intermediates for functional crystalline materials studied for their structural and physical characteristics. | mdpi.com |

| Coordination Polymers / MOFs | This compound | General synthesis of materials with potential applications in catalysis and gas storage. | chemimpex.com |

Semiconductor Behavior in this compound Metal Complexes

Research into the metal complexes of hydrazide derivatives of benzoic acids has revealed interesting electronic properties. A study on the complexes of o- and p-aminobenzoic acid hydrazide (structurally related to this compound) with various divalent metal ions (Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II)) has provided insights into their potential as semiconductors. researchgate.net

The investigation involved measuring the electrical conductivity of the ligands and their corresponding copper complexes. The results demonstrated that the ligands themselves exhibit semiconductor behavior. researchgate.net The coordination of these ligands with metal centers occurs through the carbonyl group and the terminal hydrazinic amino group, forming stable complexes. researchgate.net The study of these properties is fundamental for the potential application of these materials in electronic devices.

| Compound Type | Metal Ions Studied | Observed Property | Significance | Source |

|---|---|---|---|---|

| Aminobenzoic acid hydrazide ligands | N/A (Ligand only) | Semiconductor behavior | Indicates intrinsic electronic properties suitable for semiconductor applications. | researchgate.net |

| Copper (II) complexes of aminobenzoic acid hydrazides | Cu(II) | Formation of stable complexes with measurable electrical conductivity. | Demonstrates the potential to tune electronic properties through metal coordination. | researchgate.net |

Polymer Synthesis with Specific Properties (Coatings, Adhesives)

This compound is utilized in polymer chemistry for the development of new materials with specific, desirable properties for applications such as coatings and adhesives. chemimpex.com Its functional groups can be incorporated into polymer backbones to enhance characteristics like adhesion, thermal stability, and hydrophilicity. It is considered a building block in the synthesis of various azo dyes and pigments used in paints and coatings. ontosight.ai

A notable example, though using a positional isomer, illustrates the potential of hydrazinobenzoic acids in polymer modification. In one study, cellulose (B213188) acetate (B1210297) was chemically modified with p-hydrazinobenzoic acid to create a polymeric membrane for water treatment. mdpi.com The introduction of the hydrazinobenzoic acid moiety increased the hydrophilicity and the number of active sites within the polymer matrix, which is beneficial for applications requiring interaction with aqueous media. mdpi.com While this study used the para-isomer, it highlights the role of the hydrazinobenzoic acid structure in imparting specific functionalities to polymers. By blending this modified polymer with polysulfone, researchers were able to produce membranes with high thermal stability and effectiveness in water treatment applications. mdpi.com

| Polymer System | Modifier/Building Block | Resulting Property/Application | Source |

|---|---|---|---|

| General Polymers | This compound | Development of materials for coatings and adhesives with specific properties. | chemimpex.com |

| Azo Dyes and Pigments | This compound | Used as a precursor for pigments in paints and coatings. | ontosight.ai |

| Cellulose Acetate (CA) | p-Hydrazinobenzoic acid (isomer) | Increased hydrophilicity and active sites for creating water treatment membranes. | mdpi.com |

| CA-HBA / Polysulfone (PSF) Blend | p-Hydrazinobenzoic acid (isomer) | High thermal stability and efficiency in removing Cu (II) ions and salt rejection. | mdpi.com |

Advanced Research in Medicinal Chemistry and Biological Applications of 2 Hydrazinobenzoic Acid Derivatives

Anticancer Research

Derivatives of 2-hydrazinobenzoic acid have emerged as a versatile scaffold in the design of new anticancer agents. The inherent reactivity of the hydrazine (B178648) and carboxylic acid moieties allows for the synthesis of a diverse library of compounds, including hydrazones, which have demonstrated significant potential in various anticancer research domains.

The synthesis of hydrazone derivatives from this compound is a cornerstone of their development as anticancer agents. A common and effective method involves the nucleophilic addition-elimination reaction between a hydrazide and an aromatic aldehyde or ketone. nih.gov This reaction is versatile, allowing for the introduction of various substituted aromatic or heterocyclic rings, which can significantly influence the biological activity of the final compound.

For instance, novel hydrazone derivatives are synthesized by reacting a hydrazide, such as 2-[(1-methyl-1H-tetrazol-5-yl)thio)]acetohydrazide, with different aromatic aldehydes or ketones. nih.gov Another synthetic approach involves the reaction of cyanoacetyl hydrazine with compounds like 3-acetylpyridine (B27631) to yield hydrazide-hydrazone derivatives, which can then serve as precursors for more complex heterocyclic structures. doaj.org Researchers have also successfully prepared quinoline-based hydrazide-hydrazones using EDC-mediated peptide coupling reactions between quinoline (B57606) hydrazones and substituted carboxylic acids. nih.gov This strategic synthesis allows for the creation of a wide array of molecules whose anticancer potential can be systematically evaluated.

A key strategy in modern cancer therapy is the development of prodrugs that can selectively target tumor tissues, thereby minimizing damage to healthy cells. nih.gov Derivatives of this compound are particularly well-suited for this purpose through the formation of hydrazone linkages. bohrium.com Hydrazone bonds are known to be stable at the physiological pH of blood (around 7.4) but are susceptible to hydrolysis under the acidic conditions characteristic of the tumor microenvironment (pH 6.5-6.8) and intracellular compartments like endosomes and lysosomes (pH 4.5-5.5). bohrium.comnih.govmdpi.com

This pH-sensitivity allows for the design of prodrugs where a potent cytotoxic agent is covalently linked to a carrier molecule via a hydrazone bond derived from a this compound moiety. The prodrug remains largely inactive in systemic circulation, but upon reaching the acidic vicinity of a tumor, the hydrazone bond cleaves, releasing the active drug directly at the target site. mdpi.comresearchgate.net This approach not only enhances the therapeutic efficacy but also reduces the systemic toxicity associated with many conventional chemotherapy drugs. mdpi.com

A critical step in the evaluation of new anticancer agents is the assessment of their cytotoxic effects against a panel of human cancer cell lines. Derivatives of this compound have been extensively studied in this regard, with many compounds demonstrating significant in vitro activity.

For example, certain 4-hydrazinobenzoic acid derivatives have shown potent inhibitory effects against human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines, with IC₅₀ values comparable to the standard chemotherapeutic drug doxorubicin (B1662922). researchgate.netnih.gov Similarly, metal complexes derived from 2-hydrazinobenzothiazole (B1674376) were found to be active against hepatocellular carcinoma (Hep-G2), MCF-7, and HCT-116 cells. researchgate.net The cytotoxic potential of newly synthesized thiazole (B1198619) and nitroquinolone-based hydrazone derivatives has also been confirmed against a range of cell lines, including liver (HepG2), colon (HCT116), breast (MCF-7), and cervical (HeLa) cancer cells. nih.govekb.eg These studies are crucial for identifying the most promising candidates for further preclinical and clinical development.

| Derivative Class | Cell Line | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-Hydrazinobenzoic Acid Derivatives | HCT-116 (Colon) | 21.3 ± 4.1 | nih.gov |

| 4-Hydrazinobenzoic Acid Derivatives | MCF-7 (Breast) | 28.3 ± 5.1 | nih.gov |

| Nitroquinolone Acyl Hydrazone (3c) | A549 (Lung) | 15.3 ± 0.7 | nih.gov |

| Nitroquinolone Acyl Hydrazone (3c) | MCF-7 (Breast) | 18.4 ± 0.5 | nih.gov |

| Nitroquinolone Acyl Hydrazone (3c) | HeLa (Cervical) | 21.3 ± 1.4 | nih.gov |

| Thiazole Derivative (CP1) | HCT116 (Colon) | ~10.6 (4.7 µg/mL) | ekb.eg |

| Thiazole Derivative (CP1) | MCF-7 (Breast) | ~10.8 (4.8 µg/mL) | ekb.eg |

| Thiazole Derivative (CP1) | HepG2 (Liver) | ~24.9 (11 µg/mL) | ekb.eg |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Conversions from µg/mL to µM are approximate, based on assumed molecular weights.

Understanding the mechanism by which a compound exerts its anticancer effect is vital for its development as a therapeutic agent. For many derivatives of this compound, the primary mechanism of action is the induction of apoptosis, or programmed cell death. nih.gov Apoptosis is a crucial process for eliminating cancerous cells, and its activation is a key feature of many successful chemotherapies. mdpi.com

Studies have shown that active 4-hydrazinobenzoic acid derivatives can inhibit the proliferation of MCF-7 breast cancer cells specifically by inducing apoptosis. nih.gov The process can be triggered through various cellular pathways. For example, some compounds have been shown to induce apoptosis by up-regulating the expression of pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl-2. sci-hub.se Other related hydrazone complexes have been found to induce apoptosis through the activation of key signaling proteins like p53 and caspase-8. mdpi.com The ability of these compounds to selectively trigger the self-destruction of cancer cells is a highly desirable characteristic for an anticancer drug.

The application of this compound extends into the design of sophisticated drug delivery systems. Its structure is ideal for acting as a linker molecule, conjugating cytotoxic drugs to nanocarriers. dovepress.com These systems are designed to improve the solubility, stability, and tumor-targeting capabilities of anticancer drugs. nih.gov The use of nanocarriers like polymers, dendrimers, micelles, and inorganic nanoparticles can significantly enhance the therapeutic index of a drug. nih.gov

A prime example of an advanced drug delivery system involves the use of this compound to create pH-responsive conjugates on single-walled carbon nanotubes (SWNTs). dovepress.com In one such system, this compound (HBA) is covalently attached to polyethylene (B3416737) glycol (PEG)-stabilized SWNTs. The anticancer drug doxorubicin (DOX) is then conjugated to the HBA segments via a hydrazone bond. dovepress.com

This SWNT-HBA-DOX complex serves as a highly effective pH-responsive drug delivery vehicle. The hydrazone bonds are stable at neutral pH, ensuring the drug remains attached to the nanotube during circulation in the bloodstream. dovepress.com However, upon reaching the acidic tumor microenvironment, the hydrazone linkages are cleaved, triggering the release of DOX directly at the cancer site. dovepress.com This controlled release mechanism not only increases the drug concentration at the tumor but also improves its cytotoxicity against cancer cells compared to non-covalently linked systems. dovepress.com This strategy highlights the critical role of the this compound linker in creating smart, targeted cancer therapies.

Drug Delivery Systems Utilizing this compound Conjugates

Antimicrobial Research

Derivatives of this compound, particularly those incorporating the hydrazone linkage (-C=N-NH-), are a subject of intensive research for their antimicrobial properties. The structural diversity achievable by reacting the hydrazine group with various aldehydes and ketones allows for the fine-tuning of activity against a wide spectrum of pathogens.

The antibacterial potential of hydrazone-containing compounds, which can be derived from this compound, has been demonstrated against both Gram-positive and Gram-negative bacteria. simsonpharma.com Studies on structurally related hydrazino compounds, such as 2-hydrazinobenzothiazole derivatives, have provided insight into the efficacy of this class of molecules. thermofisher.comlumiprobe.com For instance, certain derivatives have shown promising activity against common pathogens like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). thermofisher.comlumiprobe.com

The primary mechanism often proposed for hydrazone derivatives involves the chelation of essential metal ions required for bacterial enzyme function or the disruption of cell wall synthesis. The lipophilicity of the derivatives, influenced by the substituted aromatic rings, also plays a crucial role in their ability to penetrate bacterial membranes.

Of significant interest is the activity of these derivatives against drug-resistant bacterial strains. Research on steroidal hydrazones has demonstrated efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. In some cases, the activity of the tested hydrazone compounds against MRSA was superior to that of established antibiotics like ampicillin, which showed no significant bacteriostatic or bactericidal effects against the resistant strain. This highlights the potential of hydrazone-based compounds to address the critical challenge of antimicrobial resistance.

The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal Concentration (MBC). The data below, from studies on related hydrazone derivatives, illustrates the range of activities observed.

| Compound Type | Bacterial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Hydrazide-Hydrazone | S. aureus ATCC 25923 | MIC | 1.95 µg/mL | simsonpharma.com |

| Hydrazide-Hydrazone | Enterococcus faecalis ATCC 29212 | MIC | 15.62 µg/mL | simsonpharma.com |

| Steroidal Hydrazone | MRSA | MIC | 0.75–1.50 mg/mL | |

| Steroidal Hydrazone | MRSA | MBC | 1.50–3.00 mg/mL |

The broad biological activity of hydrazones extends to antiviral and antiprotozoal applications. acs.orgacs.org The core hydrazone scaffold is a key feature in numerous compounds explored for these activities. While direct studies on this compound derivatives are emerging, the wider class of hydrazones provides a strong precedent for their potential.

In antiviral research, hydrazone derivatives have been investigated for activity against a variety of viruses. For example, certain 7-hydrazino-8-hydroxyquinoline-based hydrazones have been shown to inhibit the strand transfer activity of HIV integrase, a crucial enzyme for viral replication. nih.gov Furthermore, other benzoic acid derivatives have demonstrated potent anti-influenza activity by targeting the viral neuraminidase enzyme, which is essential for the release of new virus particles from infected cells. sigmaaldrich.com These findings suggest that this compound derivatives could be tailored to interfere with specific viral life cycle stages.

In the context of antiprotozoal research, hydrazones have been evaluated against parasites such as Entamoeba histolytica and Trypanosoma cruzi. lumiprobe.com Aryl hydrazone derivatives, for instance, have shown significant in vitro anti-amoebic activity. lumiprobe.com The mechanism of action is often thought to involve the inhibition of key parasitic enzymes or the disruption of vital metabolic pathways. The versatility of the hydrazone structure allows for the incorporation of various heterocyclic or aromatic rings, which can enhance binding to parasitic targets and improve efficacy. The general class of hydrazide-hydrazones is recognized for its potential antiprotozoal action, making derivatives of this compound a logical area for further investigation. acs.org

Antioxidant Activity and Oxidative Stress Mitigation

Derivatives of hydrazinobenzoic acid have emerged as significant candidates in the search for novel antioxidants. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Compounds that can scavenge free radicals and mitigate oxidative damage are therefore of great therapeutic interest. Research on the closely related 4-hydrazinobenzoic acid has provided a robust framework for understanding the antioxidant potential of this class of compounds.

The antioxidant capacity of hydrazinobenzoic acid derivatives is typically evaluated using a panel of established in vitro assays. These tests measure the ability of a compound to neutralize synthetic radicals or reduce metal ions, providing a quantitative assessment of its antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically. Studies on 4-hydrazinobenzoic acid derivatives have shown potent DPPH radical scavenging activity, with some benzylidene derivatives exhibiting efficacy comparable to the standard antioxidant butylated hydroxylanisole (BHA). nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this method involves the quenching of the ABTS radical cation. Derivatives of 4-hydrazinobenzoic acid have demonstrated excellent ABTS radical scavenging ability, with some compounds showing activity nearly equal to that of BHA. nih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay assesses the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. The parent 4-hydrazinobenzoic acid structure and its derivatives have been shown to possess significant ferric reducing power. nih.gov